molecular formula C15H28N2O3 B2604242 Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate CAS No. 1824017-45-9

Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate

Cat. No.: B2604242
CAS No.: 1824017-45-9
M. Wt: 284.4
InChI Key: YOOKPTXPIGNMFL-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate is a complex organic compound that features both azetidine and piperidine rings

Future Directions

The compound could potentially be used in the development of PROTACs for targeted protein degradation . This represents a promising direction for future research and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of azetidine and piperidine intermediates, which are then coupled under specific reaction conditions. The reaction often requires the use of protecting groups, such as tert-butyl, to ensure the stability of the intermediate compounds during the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups into the azetidine or piperidine rings .

Mechanism of Action

The mechanism of action of tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine and piperidine rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Similar structure but lacks the hydroxymethyl group.

    Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains the azetidine ring with a hydroxymethyl group but lacks the piperidine ring.

Uniqueness

Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate is unique due to the presence of both azetidine and piperidine rings, along with the hydroxymethyl group. This combination of structural features provides the compound with distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-6-4-12(5-7-17)8-16-9-13(10-16)11-18/h12-13,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOKPTXPIGNMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824017-45-9
Record name tert-butyl 4-{[3-(hydroxymethyl)azetidin-1-yl]methyl}piperidine-1-carboxylate
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